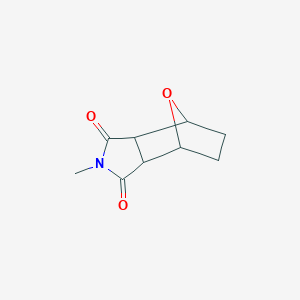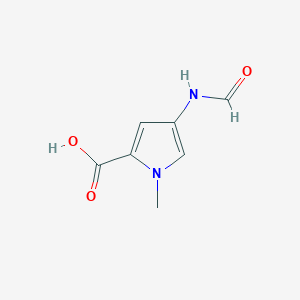
2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl-
Descripción general
Descripción
2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl-: is a chemical compound belonging to the class of imidazol-2-ones. This compound is characterized by its molecular structure, which includes an imidazole ring substituted with a hydroxybenzoyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl- typically involves the following steps:
Starting Materials: : The synthesis begins with the appropriate starting materials, such as 1,3-dihydro-2H-imidazol-2-one and 4-hydroxybenzoic acid .
Condensation Reaction: : The starting materials undergo a condensation reaction, often facilitated by a catalyst, to form the desired compound.
Purification: : The product is then purified through techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in the manufacturing process.
Análisis De Reacciones Químicas
Types of Reactions
2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl-: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and applications.
Aplicaciones Científicas De Investigación
2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl-: has several scientific research applications:
Chemistry: : The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: : The compound and its derivatives are explored for their therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities.
Industry: : It is used in the development of new materials and in the pharmaceutical industry for drug discovery and development.
Mecanismo De Acción
The mechanism by which 2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting certain enzymes involved in the inflammatory response. The exact molecular targets and pathways depend on the specific biological context and the derivatives formed from the compound.
Comparación Con Compuestos Similares
2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl-: can be compared with other similar compounds, such as:
1,3-Dihydro-2H-imidazol-2-one: : A simpler analog without the hydroxybenzoyl and methyl groups.
1,3-Dihydro-4-methyl-2H-imidazol-2-one: : Similar structure but with a different substituent on the imidazole ring.
1,3-Dihydro-4-methyl-5-(4-methylthiobenzoyl)-2H-imidazol-2-one (Enoximone): : A related compound with a thiobenzoyl group instead of a hydroxybenzoyl group.
These compounds share structural similarities but exhibit different biological activities and properties due to variations in their substituents. 2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl- is unique in its combination of hydroxybenzoyl and methyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(4-hydroxybenzoyl)-5-methyl-1,3-dihydroimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-9(13-11(16)12-6)10(15)7-2-4-8(14)5-3-7/h2-5,14H,1H3,(H2,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFOBZVBRCBPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574436 | |
| Record name | 4-(4-Hydroxybenzoyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77671-30-8 | |
| Record name | 4-(4-Hydroxybenzoyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Methyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethanone](/img/structure/B3358134.png)









